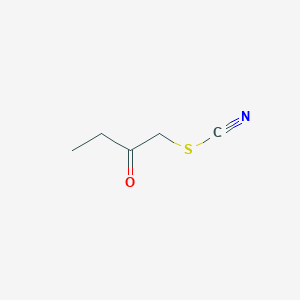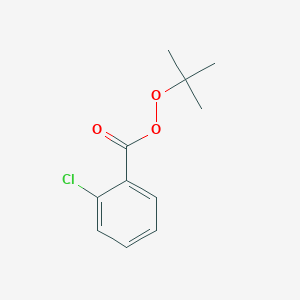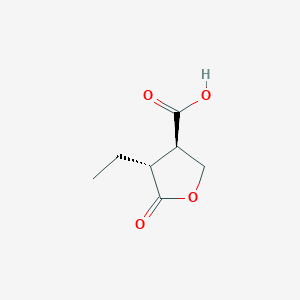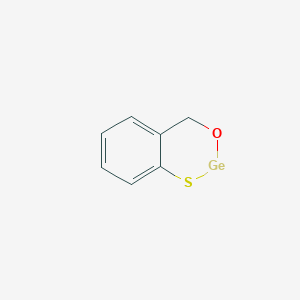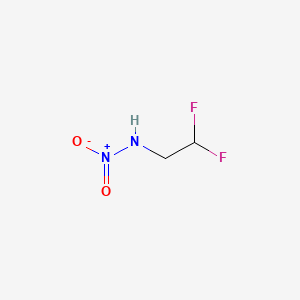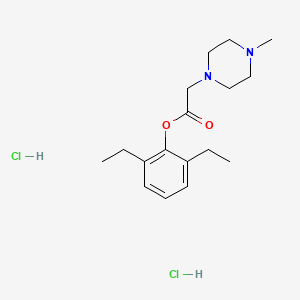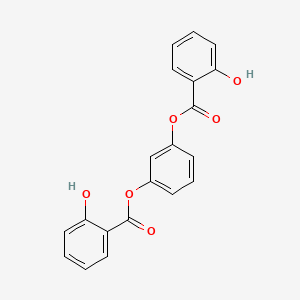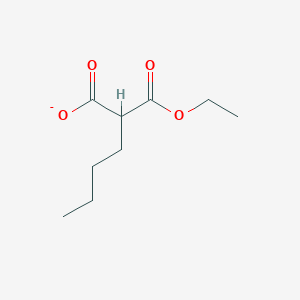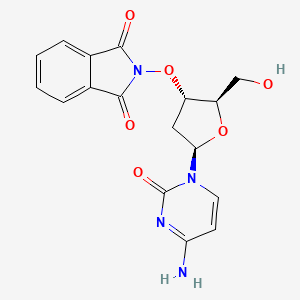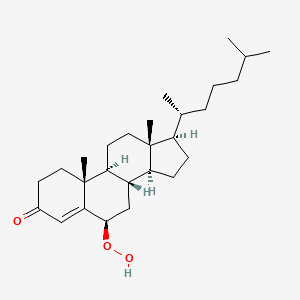
6beta-Hydroperoxycholest-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta-Hydroperoxycholest-4-en-3-one: is a derivative of cholesterol, characterized by the presence of a hydroperoxy group at the 6-beta position and a ketone group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6beta-Hydroperoxycholest-4-en-3-one is typically synthesized through the oxidation of cholesterol. The process involves the use of cholesterol oxidase enzymes, which catalyze the oxidation of cholesterol to produce this compound. The reaction conditions often include the presence of oxygen and specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of bioreactors and controlled environments ensures the efficient production of the compound. The enzyme cholesterol oxidase, derived from microorganisms such as Chromobacterium sp. and Burkholderia cepacia, is commonly employed in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 6beta-Hydroperoxycholest-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products:
Oxidation: Further oxidation can lead to the formation of cholest-4-en-3-one derivatives.
Reduction: Reduction typically yields 6beta-hydroxycholest-4-en-3-one.
Substitution: Substitution reactions can produce a range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 6beta-Hydroperoxycholest-4-en-3-one is used as an intermediate in the synthesis of various steroidal compounds. Its unique structure makes it a valuable starting material for the production of complex molecules .
Biology: In biological research, this compound is studied for its role in cholesterol metabolism and its potential effects on cellular processes. It serves as a model compound for understanding the biochemical pathways involving cholesterol oxidation .
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the treatment of diseases related to cholesterol metabolism. Research is ongoing to explore its efficacy in treating conditions such as hypercholesterolemia and atherosclerosis .
Industry: In the industrial sector, this compound is used in the production of steroidal drugs and other bioactive molecules. Its role as an intermediate in chemical synthesis makes it valuable for large-scale production processes .
Mécanisme D'action
The mechanism of action of 6beta-Hydroperoxycholest-4-en-3-one involves its interaction with specific enzymes and molecular targets. The compound is known to undergo enzymatic oxidation, leading to the formation of reactive oxygen species (ROS). These ROS can further interact with cellular components, influencing various biochemical pathways. The hydroperoxy group at the 6-beta position plays a crucial role in these interactions, making the compound a potent oxidizing agent .
Comparaison Avec Des Composés Similaires
Cholest-4-en-3-one: Lacks the hydroperoxy group at the 6-beta position.
6beta-Hydroxycholest-4-en-3-one: Contains a hydroxyl group instead of a hydroperoxy group at the 6-beta position.
Cholest-4-ene-3,6-dione: Features a dione structure with ketone groups at both the 3 and 6 positions.
Uniqueness: 6beta-Hydroperoxycholest-4-en-3-one is unique due to the presence of the hydroperoxy group at the 6-beta position. This functional group imparts distinct chemical reactivity and biological activity to the compound, differentiating it from other cholesterol derivatives .
Propriétés
Numéro CAS |
2207-76-3 |
|---|---|
Formule moléculaire |
C27H44O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(6R,8S,9S,10R,13R,14S,17R)-6-hydroperoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(30-29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25-,26-,27-/m1/s1 |
Clé InChI |
CVJNCIPPOLWWCO-ZAAZJSNSSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OO)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


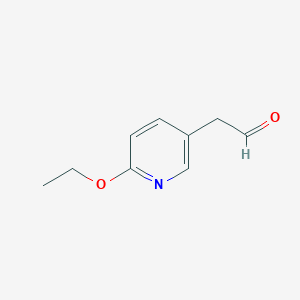
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
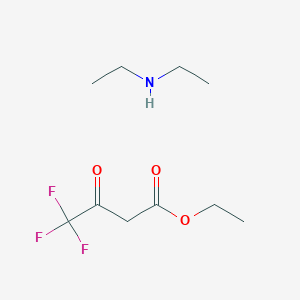
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
